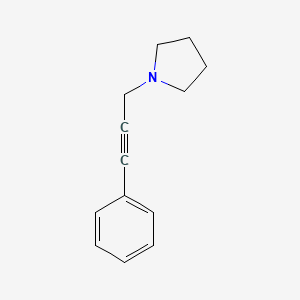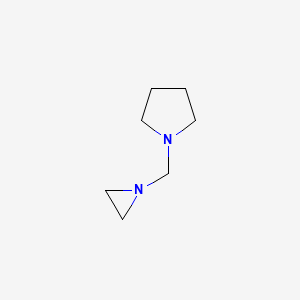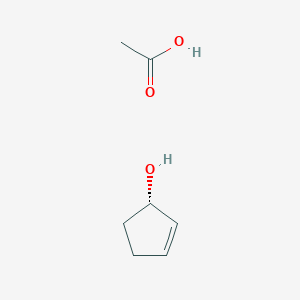
acetic acid;(1S)-cyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1S)-cyclopent-2-en-1-ol is a compound that combines the properties of acetic acid and (1S)-cyclopent-2-en-1-olIt is widely used in the chemical industry and is a key component of vinegar (1S)-cyclopent-2-en-1-ol is a chiral alcohol with a cyclopentene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-cyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the esterification of (1S)-cyclopent-2-en-1-ol with acetic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
(1S)-cyclopent-2-en-1-ol+acetic acid→acetic acid;(1S)-cyclopent-2-en-1-ol+water
Industrial Production Methods
Industrial production of acetic acid involves several methods, including the carbonylation of methanol, oxidation of acetaldehyde, and fermentation processes . The production of (1S)-cyclopent-2-en-1-ol can be achieved through the reduction of cyclopent-2-en-1-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The combination of these two compounds can be carried out through esterification as described above.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S)-cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (1S)-cyclopent-2-en-1-ol can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The hydroxyl group in (1S)-cyclopent-2-en-1-ol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Alkyl halides, esters
Scientific Research Applications
Acetic acid;(1S)-cyclopent-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(1S)-cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as a weak acid, donating protons and participating in acid-base reactions. The (1S)-cyclopent-2-en-1-ol component can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Acetic acid;(1S)-cyclopent-2-en-1-ol can be compared with other similar compounds, such as:
Acetic acid: A simple carboxylic acid with a wide range of applications in the chemical industry.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group, used in organic synthesis.
Cyclopent-2-en-1-one: A cyclopentene derivative with a carbonyl group, used as a precursor in various chemical reactions.
The uniqueness of this compound lies in its combination of acetic acid and (1S)-cyclopent-2-en-1-ol, resulting in a compound with distinct chemical and physical properties.
Properties
CAS No. |
62247-42-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
acetic acid;(1S)-cyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H8O.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h1,3,5-6H,2,4H2;1H3,(H,3,4)/t5-;/m1./s1 |
InChI Key |
PKQUEDAUNKXNIJ-NUBCRITNSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@@H](C=C1)O |
Canonical SMILES |
CC(=O)O.C1CC(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


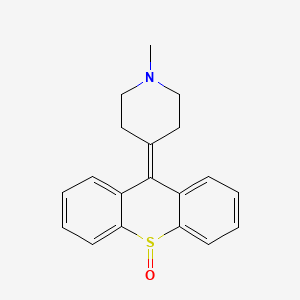
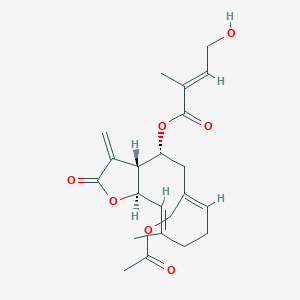
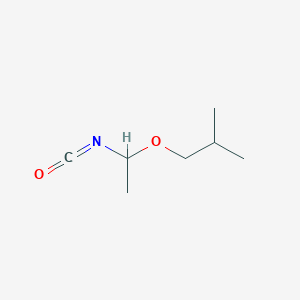
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
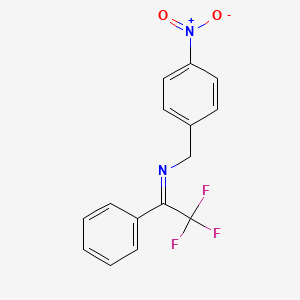
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
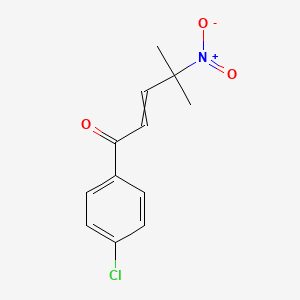
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
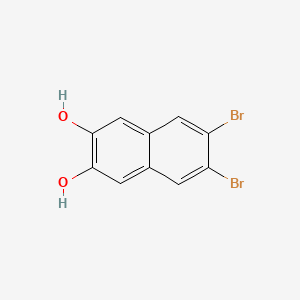
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)
